molecular formula C15H15NO4S2 B3478862 4-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

4-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

Cat. No.: B3478862
M. Wt: 337.4 g/mol
InChI Key: BTCMQQGKQFZTRR-FMIVXFBMSA-N
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Description

4-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid is a useful research compound. Its molecular formula is C15H15NO4S2 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.04425031 g/mol and the complexity rating of the compound is 492. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 4-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid is a member of the thiazolidinone class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties. Additionally, we will explore relevant case studies and research findings that highlight its potential therapeutic applications.

Molecular Characteristics

PropertyValue
Molecular Formula C15H15NO4S2
Molecular Weight 367.43 g/mol
IUPAC Name This compound
CAS Number 303056-09-9

The compound features a thiazolidinone ring structure, which is significant for its biological activity. The presence of the methoxy group enhances its pharmacological profile.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit notable antimicrobial properties. A study highlighted the efficacy of similar compounds against various bacterial strains, suggesting that modifications in the thiazolidinone structure can enhance antibacterial activity . The compound has shown potential against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Properties

Thiazolidinones are also recognized for their anti-inflammatory effects. In vitro studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in cell cultures . The mechanism appears to involve the modulation of signaling pathways associated with inflammation, such as NF-kB and MAPK pathways.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance:

  • Case Study 1 : A derivative of thiazolidinone demonstrated significant cytotoxicity against human cancer cell lines (A549, HepG2, MCF-7) with IC50 values lower than those of standard chemotherapeutics like irinotecan .
  • Case Study 2 : Another study found that thiazolidinone compounds induced apoptosis in HeLa cells through both extrinsic and intrinsic pathways, highlighting their mechanism of action in cancer treatment .

The biological activities of this compound can be attributed to its ability to interact with various cellular targets. Molecular docking studies suggest that it may bind to proteins involved in cell proliferation and apoptosis regulation . This interaction is crucial for its anticancer properties.

Summary of Key Studies

  • Antimicrobial Efficacy : Thiazolidinone derivatives showed broad-spectrum antibacterial activity.
  • Anti-inflammatory Effects : Significant inhibition of cytokine production was observed in treated cell lines.
  • Cytotoxicity Against Cancer Cells : The compound exhibited selective toxicity towards cancer cells while sparing normal cells.

Table of Biological Activities

Activity TypeAssessed CompoundIC50 Value (µM)Reference
AntimicrobialThiazolidinone derivative12
Anti-inflammatoryThiazolidinone analogs15
Anticancer4-[5-(2-methoxybenzylidene)...18

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds similar to 4-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid exhibit significant antioxidant properties. These properties are crucial for combating oxidative stress, which is implicated in various chronic diseases.

Anti-inflammatory Effects

Studies have demonstrated that thiazolidinone derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential applications in treating inflammatory conditions such as arthritis and other autoimmune disorders.

Antimicrobial Activity

The compound has shown promising results against a range of bacterial and fungal strains. This antimicrobial property could be leveraged in developing new antibiotics or antifungal agents.

Antidiabetic Potential

Thiazolidinediones, a class of drugs that includes thiazolidinone derivatives, are known for their role in managing diabetes by improving insulin sensitivity. The target compound may exhibit similar effects, warranting further investigation into its use as a hypoglycemic agent.

Case Study 1: Antioxidant Efficacy

A study conducted on various thiazolidinone derivatives, including the target compound, evaluated their ability to scavenge free radicals. Results indicated that the compound significantly reduced oxidative stress markers in vitro, highlighting its potential as an antioxidant agent .

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment involving inflammatory cell lines, the compound inhibited the expression of TNF-alpha and IL-6, key mediators of inflammation. This suggests a mechanism through which the compound could be utilized in treating inflammatory diseases .

Case Study 3: Antimicrobial Screening

A series of tests against common pathogens revealed that the compound exhibited notable activity against Staphylococcus aureus and Candida albicans, demonstrating its potential as a broad-spectrum antimicrobial agent .

Properties

IUPAC Name

4-[(5E)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S2/c1-20-11-6-3-2-5-10(11)9-12-14(19)16(15(21)22-12)8-4-7-13(17)18/h2-3,5-6,9H,4,7-8H2,1H3,(H,17,18)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCMQQGKQFZTRR-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
Reactant of Route 2
4-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
Reactant of Route 3
4-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
Reactant of Route 4
4-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
Reactant of Route 5
Reactant of Route 5
4-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
Reactant of Route 6
4-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.